

Section 1: Physicochemical Properties & Structural Elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dimethoxymethyl)pyridin-2-amine

Cat. No.: B1395661

[Get Quote](#)

The utility of a synthetic intermediate is fundamentally dictated by its structure and physical properties. Understanding these characteristics is the first step in its effective application.

Chemical Identity and Properties

4-(Dimethoxymethyl)pyridin-2-amine is a substituted pyridine derivative. Its key identifiers and computed properties are summarized below.

Property	Value	Source
Chemical Name	4-(Dimethoxymethyl)pyridin-2-amine	[3]
CAS Number	889945-19-1	[3]
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂	[3]
Molecular Weight	168.19 g/mol	[3]
SMILES	COC(C1=CC=NC(=C1)N)OC	N/A
InChI Key	FHNINJBWKHFMTE-UHFFFAOYSA-N	N/A

Structural Features

The molecule's reactivity is governed by two primary functional groups:

- The 2-Aminopyridine Moiety: The amine group at the C2 position is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and metal-catalyzed cross-coupling. Its position adjacent to the ring nitrogen influences its reactivity and conformational behavior. The pyridine ring itself is a key structural motif in numerous biologically active compounds[2].
- The Dimethoxyacetal Group: Located at the C4 position, this group is a stable protecting group for a formyl moiety. Acetals are known to be highly stable under neutral and basic conditions but are readily hydrolyzed back to the corresponding aldehyde under acidic conditions[4][5]. This differential stability is the cornerstone of its utility in multi-step synthesis.

Caption: Chemical structure of **4-(Dimethoxymethyl)pyridin-2-amine**.

Spectroscopic Profile (Predicted)

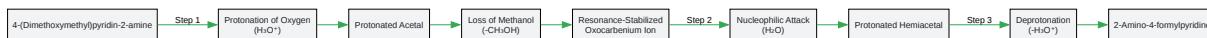
While a comprehensive, published experimental dataset for this specific molecule is scarce[6], its spectroscopic characteristics can be reliably predicted based on its functional groups and structurally analogous compounds[7].

Technique	Feature	Predicted Chemical Shift / Value	Rationale
¹ H NMR	Pyridine H (C6)	δ 7.9-8.1 ppm	Doublet, deshielded by adjacent ring nitrogen.
Pyridine H (C5)	δ 7.3-7.5 ppm	Doublet of doublets, coupled to H at C6 and H at C3.	
Pyridine H (C3)	δ 6.4-6.6 ppm	Doublet, shielded by the amino group.	
Amine Protons (-NH ₂)	δ 4.5-5.5 ppm	Broad singlet, exchangeable with D ₂ O.	
Acetal Proton (-CH(OMe) ₂)	δ 5.3-5.5 ppm	Singlet.	
Methoxy Protons (-OCH ₃)	δ 3.3-3.4 ppm	Singlet, integrating to 6 protons.	
¹³ C NMR	Pyridine C (C2, C6)	δ 158-160, 148-150 ppm	C2 is most downfield due to -NH ₂ and ring N.
Pyridine C (C4)	δ 145-148 ppm	Attached to the electron-withdrawing acetal group.	
Pyridine C (C3, C5)	δ 105-115 ppm	Shielded carbons of the pyridine ring.	
Acetal Carbon (-CH(OMe) ₂)	δ 100-105 ppm	Characteristic chemical shift for an acetal carbon.	
Methoxy Carbons (-OCH ₃)	δ 52-55 ppm	Typical range for methoxy groups.	

IR	N-H Stretch	3300-3500 cm ⁻¹	Two bands, characteristic of a primary amine.
C-H Stretch (Aromatic)	3000-3100 cm ⁻¹	Sharp peaks.	
C-H Stretch (Aliphatic)	2830-2950 cm ⁻¹	From the methoxy and acetal C-H bonds.	
C=N, C=C Stretch	1600-1640 cm ⁻¹	Pyridine ring vibrations.	
C-O Stretch (Acetal)	1050-1150 cm ⁻¹	Strong, characteristic acetal C-O-C stretch.	
MS (EI)	Molecular Ion (M ⁺)	m/z = 168	Corresponds to the molecular weight.
Major Fragment	m/z = 137	Loss of a methoxy group (-OCH ₃).	
Major Fragment	m/z = 107	Loss of the -CH(OCH ₃) ₂ group.	

Section 2: Reactivity and Chemical Behavior

The synthetic value of **4-(Dimethoxymethyl)pyridin-2-amine** lies in the orthogonal reactivity of its two key functional groups. This allows for selective manipulation of one site while the other remains intact, a critical requirement in complex synthesis.


The Dimethoxyacetal: A pH-Controlled Functional Handle

The primary role of the dimethoxyacetal is to serve as a stable precursor to the highly reactive 4-formyl group.

- **Stability:** In the presence of bases or nucleophiles, acetals are exceptionally stable. There is no acidic proton for a base to abstract, and the C-O σ^* orbital, the LUMO for a nucleophilic attack, is energetically inaccessible due to interaction with oxygen lone pairs^{[4][8]}. Hydroxide

and alkoxides are poor leaving groups, preventing $S_{n}2$ -type reactions under basic conditions[9]. This stability allows for extensive chemical modification of the 2-amino group without affecting the protected aldehyde.

- Reactivity (Deprotection): In contrast, the acetal is readily hydrolyzed under aqueous acidic conditions. The reaction is initiated by protonation of one of the acetal oxygens, converting it into a good leaving group (methanol). The subsequent loss of methanol generates a resonance-stabilized oxocarbenium ion, which is then attacked by water. Deprotonation yields a hemiacetal, which rapidly equilibrates to the final aldehyde product[5].

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed deprotection workflow of the dimethoxyacetal.

The 2-Aminopyridine: A Nucleophilic Center

The 2-amino group is a versatile handle for building molecular complexity. It can readily participate in a range of reactions, including:

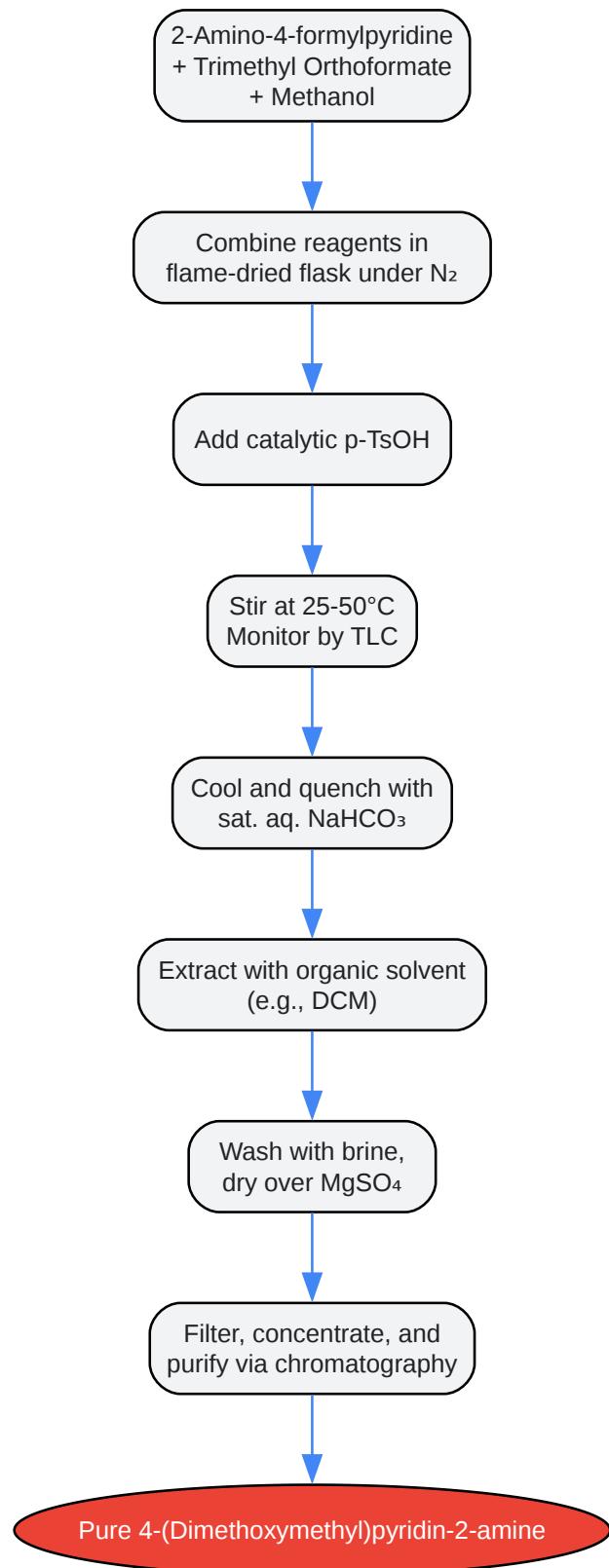
- N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base.
- N-Alkylation: Can be alkylated using alkyl halides, though regioselectivity (N-alkylation vs. ring alkylation) can sometimes be a challenge and may require specific conditions[10].
- Buchwald-Hartwig Amination: The aminopyridine can act as the amine coupling partner in palladium-catalyzed reactions to form C-N bonds with aryl halides or triflates[11].
- Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be displaced by various nucleophiles in Sandmeyer-type reactions.

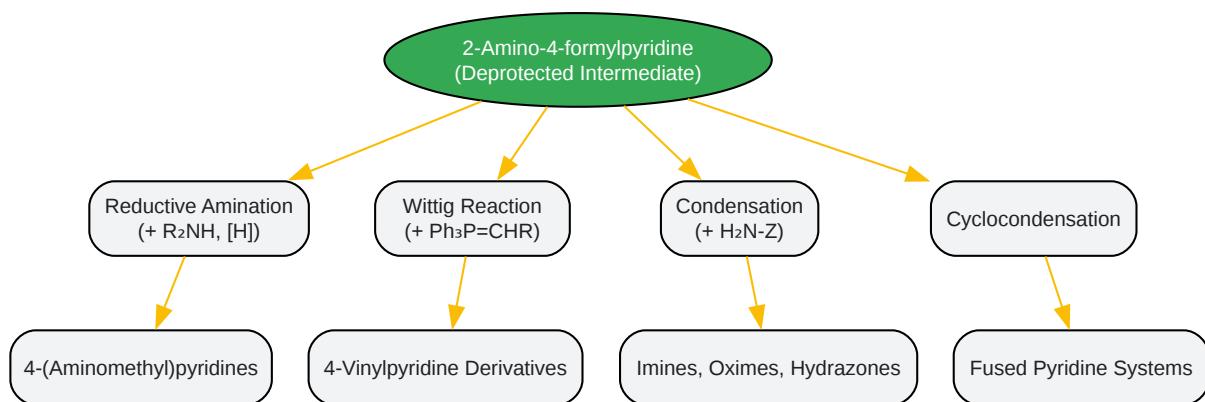
Section 3: Synthesis and Handling

Experimental Protocol: Synthesis of 4-(Dimethoxymethyl)pyridin-2-amine

A plausible and efficient synthesis involves the direct acetalization of commercially available 2-amino-4-formylpyridine. The use of trimethyl orthoformate is advantageous as it serves as both the methylating reagent and a water scavenger, driving the equilibrium towards the product[12] [13].

Objective: To protect the aldehyde functionality of 2-amino-4-formylpyridine as a dimethoxyacetal.


Materials:


- 2-Amino-4-formylpyridine
- Trimethyl orthoformate (TMOF)
- p-Toluenesulfonic acid (p-TsOH) or other acid catalyst (e.g., Amberlyst-15)
- Methanol (anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N_2 or Ar), add 2-amino-4-formylpyridine (1.0 eq).
- Reagent Addition: Add anhydrous methanol (approx. 5-10 mL per gram of starting material) followed by trimethyl orthoformate (3.0 eq).

- Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Causality Note: An acid catalyst is required to protonate the aldehyde carbonyl, making it more electrophilic and susceptible to attack by methanol[5].
- Reaction Execution: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
- Extraction: Extract the aqueous mixture with DCM or EtOAc (3 x volumes). Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary to yield **4-(Dimethoxymethyl)pyridin-2-amine** as a pure solid or oil.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of the deprotected 2-amino-4-formylpyridine.

Conclusion

4-(Dimethoxymethyl)pyridin-2-amine is a strategically important building block in organic synthesis. Its value is derived from the orthogonal reactivity of the 2-amino group and the pH-sensitive dimethoxyacetal. The acetal provides robust protection for a formyl group under a wide range of synthetic conditions, particularly those involving bases and nucleophiles, while the 2-aminopyridine moiety remains available for modification. By offering a reliable method to introduce a masked aldehyde onto the versatile aminopyridine scaffold, this compound provides chemists with a powerful tool for the efficient, multi-step synthesis of complex molecules targeted for pharmaceutical and materials science applications.

References

[8]Chemistry Stack Exchange. (2014). Why are acetals stable to bases and nucleophiles? Retrieved from [\[Link\]](#)

[14]YouTube. (2019). Stability of acetals and hemi-acetals in acid and base. Retrieved from [\[Link\]](#)

[15]PubChem. (n.d.). 4-(Dimethoxymethyl)pyrimidin-2-amine. Retrieved from [\[Link\]](#)

[5]Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [\[Link\]](#)

[3]Angene Chemical. (n.d.). **4-(dimethoxymethyl)pyridin-2-amine**. Retrieved from [\[Link\]](#)

[9]Pearson+. (n.d.). Acetals are stable in basic conditions. What is the primary reason? Retrieved from [\[Link\]](#)

[10]Journal of Medicinal Chemistry. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Retrieved from [\[Link\]](#)

[12]Thieme. (2024). A Metal-Free Strategy for the Synthesis of Symmetrical 2,3,5,6-Tetrasubstituted Pyridines Using Triethyl Orthoformate. Retrieved from [\[Link\]](#)

[16]Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives. Retrieved from

[17]Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine. Retrieved from

[18]MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from [\[Link\]](#)

[11]National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [\[Link\]](#)

[19]PubChem. (n.d.). N-(4-Methoxybenzyl)pyridin-2-amine. Retrieved from [\[Link\]](#)

[20]Journal of Medicinal Chemistry. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Retrieved from [\[Link\]](#)

[1]National Institutes of Health. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [\[Link\]](#)

[13]Google Patents. (n.d.). CN112661694B - Preparation method of 4-(dimethoxymethyl)-piperidine. Retrieved from

[21]Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [\[Link\]](#)

[22]Usiena Air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Retrieved from [\[Link\]](#)

[2]National Institutes of Health. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [\[Link\]](#)

[23]PubMed. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247)... Retrieved from [\[Link\]](#)

[24]PubMed. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 10. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-

amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC
[pmc.ncbi.nlm.nih.gov]

- 11. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. 4-(Dimethoxymethyl)pyrimidin-2-amine | C7H11N3O2 | CID 4913032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 17. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. N-(4-Methoxybenzyl)pyridin-2-amine | C13H14N2O | CID 97452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 22. usiena-air.unisi.it [usiena-air.unisi.it]
- 23. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Section 1: Physicochemical Properties & Structural Elucidation]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1395661#4-dimethoxymethyl-pyridin-2-amine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com